molecular formula C21H20N4O3S B11463496 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide

Cat. No.: B11463496
M. Wt: 408.5 g/mol
InChI Key: JWAXJFQGYLNFAV-UHFFFAOYSA-N
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Description

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide: is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide typically involves multiple steps:

    Formation of Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring. This can be achieved by condensing o-phenylenediamine with ethyl formate under acidic conditions.

    Ethoxylation: The benzimidazole derivative is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Thioether Formation: The ethoxy-benzimidazole is reacted with thiourea to introduce the sulfanyl group.

    Oxazole Ring Formation: The oxazole ring is synthesized by reacting 2-amino-2-phenylacetonitrile with acetic anhydride.

    Coupling Reaction: Finally, the benzimidazole and oxazole derivatives are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring, leading to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, benzimidazole derivatives are known for their antimicrobial, antifungal, and antiparasitic activities. This compound could potentially be explored for similar applications, including the development of new antibiotics or antifungal agents.

Medicine

In medicine, the compound’s structure suggests potential as a pharmaceutical agent. Benzimidazole derivatives are often used in the treatment of gastrointestinal disorders, and this compound could be investigated for similar therapeutic uses.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide likely involves interaction with specific molecular targets. Benzimidazole derivatives often target enzymes or receptors, inhibiting their activity. The oxazole ring may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide
  • 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-thiazol-3-yl)-2-phenylacetamide
  • 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide lies in its specific combination of functional groups. The ethoxy group on the benzimidazole ring and the oxazole ring contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide

InChI

InChI=1S/C21H20N4O3S/c1-3-27-15-9-10-16-17(12-15)23-21(22-16)29-19(14-7-5-4-6-8-14)20(26)24-18-11-13(2)28-25-18/h4-12,19H,3H2,1-2H3,(H,22,23)(H,24,25,26)

InChI Key

JWAXJFQGYLNFAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SC(C3=CC=CC=C3)C(=O)NC4=NOC(=C4)C

Origin of Product

United States

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